tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.37 g/mol . It is a derivative of piperazine and indazole, which are both significant in medicinal chemistry due to their biological activities.
Preparation Methods
The synthesis of tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by coupling with an indazole derivative. One common method involves the Buchwald-Hartwig coupling reaction, where 1-Boc-piperazine undergoes coupling with aryl halides . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified. Common reagents used in these reactions include palladium catalysts for coupling reactions and iodine for N-Boc protection. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to antiproliferative effects, particularly in cancer cells, by inhibiting cell growth and inducing cell cycle arrest .
Comparison with Similar Compounds
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: Similar structure but with a different position of the indazole ring.
1-Boc-piperazine: A simpler structure without the indazole moiety.
Indole derivatives: Compounds with similar biological activities due to the indole ring.
Biological Activity
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate (TBIP) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of TBIP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of TBIP can be represented as follows:
This structure features a piperazine ring, which is known for its role in various pharmacologically active compounds.
TBIP interacts with specific biological targets, primarily through inhibition of certain enzymes and receptors involved in disease processes. The compound has shown promise in:
- Kinase Inhibition : TBIP exhibits inhibitory activity against various kinases, which are critical in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Neurotransmitter Modulation : The piperazine moiety is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, indicating potential applications in treating mood disorders.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a recent study, TBIP was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated significant antiproliferative effects with IC50 values in the low micromolar range. The study concluded that TBIP's mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neurological Effects
Another investigation focused on TBIP's effects on serotonin receptors. In vitro assays revealed that TBIP acts as a partial agonist at the 5-HT1A receptor, suggesting its potential utility in treating anxiety and depression. Behavioral studies in animal models further supported these findings, showing reduced anxiety-like behavior following administration of TBIP.
Pharmacokinetics
Understanding the pharmacokinetics of TBIP is crucial for evaluating its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized by liver enzymes with a half-life of approximately 4 hours.
- Excretion : Excreted mainly via urine as metabolites.
Properties
IUPAC Name |
tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-4-5-14-12(10-13)11-17-18-14/h4-5,10-11H,6-9H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIREGFEVCERC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737466 | |
Record name | tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853679-59-1 | |
Record name | tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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